Symmetric Dimethylarginine

Description

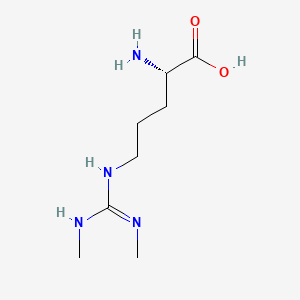

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-[(N,N'-dimethylcarbamimidoyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4O2/c1-10-8(11-2)12-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPFXCBJHIIJGS-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=NC)NCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=NC)NCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00952691 | |

| Record name | N~5~-(N,N'-Dimethylcarbamimidoyl)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Symmetric dimethylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

30344-00-4 | |

| Record name | Symmetric dimethylarginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30344-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Symmetric dimethylarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030344004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Symmetric dimethylarginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02302 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N~5~-(N,N'-Dimethylcarbamimidoyl)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-DIMETHYLARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49787G1ULV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Symmetric dimethylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery, Isolation, and Technical Analysis of Symmetric Dimethylarginine (SDMA): A Comprehensive Guide

Abstract

Symmetric Dimethylarginine (SDMA) has emerged as a critical biomarker in clinical and research settings, particularly for the assessment of renal function. This technical guide provides an in-depth overview of the seminal discovery and isolation of SDMA, detailed experimental protocols for its quantification, a summary of its concentration in healthy and disease states, and a visualization of its metabolic pathway and analytical workflows. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of SDMA.

Discovery and Initial Isolation

This compound (SDMA), along with its isomer Athis compound (ADMA), was first isolated and identified from human urine in 1970 by Kakimoto and Akazawa.[1][2] Their pioneering work, published in the Journal of Biological Chemistry, laid the foundation for understanding the physiological significance of methylated arginines. The initial isolation involved a meticulous process of ion-exchange chromatography to separate the basic amino acid fraction of human urine, followed by further purification and crystallization of the compounds.[2] The structures of these novel dimethylarginines were elucidated through elemental analysis, degradation product analysis, and nuclear magnetic resonance (NMR) spectroscopy, with their identities confirmed by chemical synthesis.[2] This discovery opened the door to decades of research into the roles of these molecules in health and disease.

Analytical Methodologies for SDMA Quantification

The accurate quantification of SDMA in biological matrices is crucial for its clinical and research applications. Several analytical techniques have been developed and refined over the years, with High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) being the gold standard. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput alternative for routine clinical use.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS provides high sensitivity and specificity for the quantification of SDMA. The following protocol outlines a typical workflow for the analysis of SDMA in human plasma.

Experimental Protocol: HPLC-MS/MS for SDMA Quantification

-

1. Sample Preparation (Solid-Phase Extraction - SPE):

-

a. Pre-treatment: To 50 µL of plasma or serum, add an internal standard solution (e.g., deuterated SDMA).

-

b. Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing methanol followed by deionized water.

-

c. Equilibration: Equilibrate the SPE cartridge with a buffer solution similar in pH and polarity to the sample matrix.

-

d. Sample Loading: Load the pre-treated sample onto the SPE cartridge. The analytes of interest will bind to the sorbent.

-

e. Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence includes a non-polar solvent followed by a mildly acidic buffer.

-

f. Elution: Elute the SDMA and internal standard from the cartridge using a basic solvent mixture (e.g., methanol with ammonium hydroxide).

-

g. Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas. Reconstitute the residue in a mobile phase-compatible solvent for injection into the HPLC-MS/MS system.

-

-

2. Chromatographic Separation (HPLC):

-

a. Column: A hydrophilic interaction liquid chromatography (HILIC) column is commonly used to retain and separate the polar SDMA molecule.

-

b. Mobile Phase: A gradient elution is typically employed, starting with a high percentage of organic solvent (e.g., acetonitrile with a small amount of formic acid) and gradually increasing the aqueous component (e.g., water with formic acid).

-

c. Flow Rate: A flow rate of approximately 0.4-0.6 mL/min is standard.

-

d. Column Temperature: The column is maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

-

-

3. Detection (Tandem Mass Spectrometry - MS/MS):

-

a. Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions of SDMA and the internal standard.

-

b. Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for SDMA and its internal standard, ensuring high selectivity and sensitivity.

-

c. Data Analysis: The concentration of SDMA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of SDMA.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA kits are commercially available for the high-throughput quantification of SDMA. These assays are based on the principle of competitive binding between SDMA in the sample and a labeled SDMA conjugate for a limited number of anti-SDMA antibody binding sites.

Experimental Protocol: Competitive ELISA for SDMA Quantification

-

1. Sample and Reagent Preparation:

-

2. Assay Procedure:

-

a. Add standards, controls, and prepared samples to the appropriate wells of the microtiter plate pre-coated with anti-SDMA antibodies.

-

b. Add the enzyme-conjugated SDMA to each well.

-

c. Incubate the plate for a specified time (e.g., 90 minutes) at room temperature on an orbital shaker to allow for competitive binding.[5]

-

d. Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

-

e. Add the substrate solution (e.g., TMB) to each well and incubate in the dark to allow for color development. The intensity of the color is inversely proportional to the concentration of SDMA in the sample.

-

f. Stop the enzymatic reaction by adding a stop solution.

-

-

3. Data Analysis:

-

a. Read the optical density (OD) of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

b. Generate a standard curve by plotting the OD values of the standards against their known concentrations.

-

c. Determine the concentration of SDMA in the samples by interpolating their OD values on the standard curve.

-

Quantitative Data on SDMA Concentrations

SDMA concentrations in circulation are a reliable indicator of renal function. The tables below summarize representative data from various studies on SDMA levels in healthy individuals and patients with chronic kidney disease (CKD).

Table 1: SDMA Concentrations in Healthy Adults

| Study Population | Number of Subjects (n) | Mean SDMA Concentration (µmol/L) | Standard Deviation (µmol/L) |

| Healthy Controls | 16 | 0.59 | 0.21 |

| Healthy Individuals | 40 | 0.47 | 0.07 |

Data compiled from multiple sources.[6][7]

Table 2: SDMA Concentrations in Patients with Chronic Kidney Disease (CKD)

| CKD Stage | Number of Subjects (n) | Mean SDMA Concentration (µmol/L) | Standard Deviation (µmol/L) |

| Stage 1 | - | - | - |

| Stage 2 | - | ~0.7 | - |

| Stage 3 | - | ~1.0 | - |

| Stage 4 | - | ~1.5 | - |

| Stage 5 | - | >2.0 | - |

| Stage 5D (on dialysis) | - | >2.5 | - |

Approximate values based on graphical data from Schepers et al. (2011) and other sources.[6][8][9][10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathway of SDMA and a typical experimental workflow for its analysis.

SDMA Metabolic Pathway

Caption: Metabolic pathway of this compound (SDMA) synthesis and excretion.

Experimental Workflow for SDMA Analysis (HPLC-MS/MS)

Caption: Experimental workflow for the quantification of SDMA using HPLC-MS/MS.

Conclusion

From its initial discovery in human urine to its current status as a key biomarker for renal function, the journey of this compound has been remarkable. The development of robust and sensitive analytical methods, such as HPLC-MS/MS and immunoassays, has been instrumental in elucidating its clinical utility. This technical guide provides a comprehensive resource for researchers and clinicians, detailing the foundational knowledge, practical methodologies, and quantitative data essential for the continued investigation and application of SDMA in science and medicine.

References

- 1. Isolation and identification of N-G,N-G- and N-G,N'-G-dimethyl-arginine, N-epsilon-mono-, di-, and trimethyllysine, and glucosylgalactosyl- and galactosyl-delta-hydroxylysine from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biovendor.com [biovendor.com]

- 4. biovendor.com [biovendor.com]

- 5. eaglebio.com [eaglebio.com]

- 6. researchgate.net [researchgate.net]

- 7. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]

- 8. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 9. researchgate.net [researchgate.net]

- 10. Asymmetric (ADMA) and Symmetric (SDMA) Dimethylarginines in Chronic Kidney Disease: A Clinical Approach - PMC [pmc.ncbi.nlm.nih.gov]

Symmetric Dimethylarginine (SDMA) Pathway and Metabolism in Chronic Kidney Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Symmetric Dimethylarginine (SDMA) has emerged as a critical biomarker and a potential pathogenic factor in the progression of chronic kidney disease (CKD). Unlike its isomer, athis compound (ADMA), SDMA is primarily eliminated from the body through renal excretion, making it a highly sensitive indicator of glomerular filtration rate (GFR). In CKD, accumulating levels of SDMA are not merely a sign of declining renal function but also contribute to the pathophysiology of the disease through mechanisms involving oxidative stress and inflammation. This technical guide provides an in-depth overview of the SDMA pathway, its metabolism, and its multifaceted role in CKD. It includes a summary of quantitative data, detailed experimental protocols for SDMA measurement and related cellular assays, and visualizations of key pathways to support further research and drug development in this area.

Introduction

Chronic kidney disease is a progressive condition characterized by a gradual loss of kidney function over time. Early and accurate diagnosis is crucial for effective management and slowing disease progression. Traditional biomarkers of renal function, such as serum creatinine, have limitations, particularly in detecting early stages of kidney damage. This compound (SDMA), a methylated form of the amino acid arginine, has gained prominence as a more sensitive and reliable biomarker for assessing renal function.[1][2] SDMA is a byproduct of protein degradation and is released into the circulation.[3] Its clearance is almost exclusively dependent on renal filtration, making its serum concentration a strong correlate of GFR.[1][2][4][5]

Beyond its role as a biomarker, recent studies have unveiled the direct pathological effects of elevated SDMA levels in CKD. SDMA is now considered a uremic toxin that contributes to the systemic inflammation and oxidative stress characteristic of CKD, potentially accelerating the decline in renal function and increasing cardiovascular risk.[6] This guide will delve into the biochemical pathways of SDMA synthesis and metabolism, its physiological and pathological roles in CKD, and the experimental methodologies used to study this important molecule.

SDMA Synthesis and Metabolism

The synthesis and metabolism of SDMA are intricately linked to protein turnover and renal function.

Synthesis of SDMA

SDMA is formed during the post-translational modification of proteins. The process is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs).

-

Step 1: Arginine Methylation: Within proteins, arginine residues are methylated by PRMTs. Type II PRMTs (PRMT-5 and PRMT-9) are responsible for the symmetric dimethylation of arginine residues, leading to the formation of protein-incorporated SDMA.[7]

-

Step 2: Proteolysis: As part of normal protein turnover, these methylated proteins are degraded by proteases, releasing free SDMA into the cytoplasm.[7][8]

-

Step 3: Cellular Release: Free SDMA can then be transported out of the cell into the bloodstream via cationic amino acid transporters (CAT).[7]

Elimination and Metabolism of SDMA

The primary route of SDMA elimination is through renal excretion.[4][5][9] A minor portion of SDMA is metabolized by the enzyme Alanine-glyoxylate aminotransferase 2 (AGXT2).[4][5][8][9]

-

Renal Excretion: The vast majority of circulating SDMA is freely filtered by the glomeruli and excreted in the urine.[1][2] This makes serum SDMA levels highly sensitive to changes in GFR.

-

Enzymatic Degradation by AGXT2: AGXT2, a mitochondrial aminotransferase primarily expressed in the kidneys, can metabolize SDMA to α-keto-δ-(N,N-dimethylguanidino) valeric acid (DMGV).[4][5][8][9] However, this metabolic pathway is considered a minor route for SDMA elimination compared to renal excretion.[4][5][9]

Pathophysiological Role of SDMA in Chronic Kidney Disease

In CKD, the decline in GFR leads to the accumulation of SDMA in the plasma.[6] This elevated SDMA is not an inert bystander but actively contributes to the progression of CKD and its complications.

SDMA as a Biomarker of Renal Function

Numerous studies have established SDMA as a superior biomarker for renal function compared to creatinine. SDMA concentrations increase earlier than creatinine in the course of CKD, detecting as little as a 25-40% decrease in GFR, whereas creatinine levels may not rise until up to 75% of kidney function is lost.[10]

Table 1: SDMA and Creatinine Levels in Different Stages of Chronic Kidney Disease (Canine and Feline)

| Stage of CKD | Canine Creatinine (mg/dL) | Canine SDMA (µg/dL) | Feline Creatinine (mg/dL) | Feline SDMA (µg/dL) |

| 1 | <1.4 | <18 | <1.6 | <18 |

| 2 | 1.4–2.8 | 18–35 | 1.6–2.8 | 18–25 |

| 3 | 2.9–5.0 | 36–54 | 2.9–5.0 | 26–38 |

| 4 | >5.0 | >54 | >5.0 | >38 |

Source: Adapted from IRIS CKD Staging Guidelines.[11][12]

Table 2: Correlation of SDMA with Glomerular Filtration Rate (GFR)

| GFR Measurement Method | Correlation Coefficient (r) with SDMA | Reference |

| Inulin Clearance | 0.85 | [6] |

| Iohexol Clearance | -0.80 | [2] |

| Iohexol Clearance | -0.79 | [2] |

SDMA-Induced Oxidative Stress and Inflammation

Elevated SDMA levels contribute to the pro-inflammatory and pro-oxidative state in CKD.

-

Induction of Reactive Oxygen Species (ROS): SDMA has been shown to increase the production of ROS in monocytes and endothelial cells.[6] This is thought to be mediated, at least in part, through the activation of NADPH oxidase.

-

Activation of NF-κB: The increase in ROS can subsequently activate the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.

-

Pro-inflammatory Cytokine Production: Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[6]

Table 3: In Vitro Effect of SDMA on Monocyte Cytokine Production

| Treatment | TNF-α Expression (% of control) | IL-6 Expression (% of control) | NF-κB Activation (% of control) |

| SDMA (6.1 µmol/L) | Increased | Increased | Increased |

| SDMA + N-acetylcysteine (NAC) | Abrogated | Abrogated | Inhibited |

Source: Data synthesized from Schepers et al. (2011).

Signaling Pathways and Experimental Workflows

SDMA Synthesis and Elimination Pathway

Caption: Overview of SDMA synthesis via protein methylation and its primary elimination through renal excretion.

SDMA-Induced Inflammatory Signaling Pathway

Caption: Proposed pathway of SDMA-induced inflammation in monocytes via ROS and NF-κB activation.

Experimental Protocols

Quantification of SDMA by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol is adapted from a validated method for the simultaneous determination of ADMA and SDMA in human serum.[4]

5.1.1. Materials

-

SDMA, ADMA, and d7-ADMA (internal standard) stock solutions

-

1 M HCl in 1-butanol

-

Acetonitrile

-

Water for HPLC

-

UPLC BEH C18 column

-

Tandem mass spectrometer

-

Nitrogen evaporator

-

Vortex mixer and centrifuge

-

Millipore Centrifree ultrafiltration devices

5.1.2. Sample Preparation

-

Internal Standard Spiking: To 160 µL of serum sample, calibrator, or QC sample, add 40 µL of the internal standard solution.

-

Protein Precipitation: Add 600 µL of acetonitrile to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture for 2 minutes, then centrifuge at 10,000 x g for 10 minutes at room temperature.

-

Supernatant Transfer and Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Derivatization: Reconstitute the dried extract in 500 µL of freshly prepared 1 M HCl in 1-butanol. Vortex for 2 minutes and incubate at 70°C for 20 minutes.

-

Final Evaporation and Reconstitution: Evaporate the solvent under nitrogen and reconstitute the residue in the mobile phase for injection.

5.1.3. UPLC-MS/MS Analysis

-

Chromatographic Separation: Perform separation on a UPLC BEH C18 column with a suitable gradient elution.

-

Mass Spectrometric Detection: Use a tandem mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). Monitor the specific mass transitions for the butyl esters of SDMA and the internal standard.

Quantification of SDMA by Enzyme-Linked Immunosorbent Assay (ELISA)

This is a general protocol based on commercially available competitive ELISA kits.

5.2.1. Materials

-

SDMA ELISA kit (containing pre-coated microplate, standards, controls, antiserum, wash buffer, substrate, and stop solution)

-

Acylation reagents

-

Microplate reader

-

Orbital shaker

5.2.2. Assay Procedure

-

Sample Preparation (Acylation):

-

Pipette 20 µL of standards, controls, and samples into the wells of a reaction plate.

-

Add 25 µL of Acylation Buffer to each well.

-

Add 200 µL of Equalizing Reagent to all wells and mix.

-

Add 50 µL of freshly prepared Acylation Reagent to each well and mix immediately.

-

Incubate for 20 minutes at room temperature on an orbital shaker.

-

-

ELISA:

-

Pipette 20 µL of the prepared standards, controls, and samples into the wells of the SDMA-coated microtiter plate.

-

Add 50 µL of Antiserum to all wells and shake briefly.

-

Cover the plate and incubate overnight (12-20 hours) at 2-8°C.

-

Wash the wells 4 times with 250 µL of Wash Buffer per well.

-

Add a peroxidase-conjugated secondary antibody and incubate as per the kit instructions.

-

Wash the wells again.

-

Add TMB substrate and incubate in the dark.

-

Add Stop Solution and measure the absorbance at 450 nm.

-

The concentration of SDMA is inversely proportional to the signal.

-

In Vitro Monocyte Stimulation Assay

This protocol outlines a general procedure to assess the pro-inflammatory effects of SDMA on monocytes.

5.3.1. Materials

-

Human monocytic cell line (e.g., THP-1) or isolated primary monocytes

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

SDMA

-

N-acetylcysteine (NAC) (optional, as an inhibitor)

-

LPS (optional, as a positive control)

-

ELISA kits for TNF-α and IL-6

-

Reagents for NF-κB activation assay (e.g., nuclear extraction kit and NF-κB p65 transcription factor assay kit)

5.3.2. Procedure

-

Cell Culture: Culture monocytes in appropriate medium and conditions.

-

Stimulation: Treat the cells with different concentrations of SDMA (e.g., 0.1 to 10 µmol/L) for a specified time (e.g., 24 hours). Include a vehicle control, a positive control (LPS), and co-treatment with NAC if investigating inhibitory effects.

-

Supernatant Collection: After incubation, centrifuge the cell plates and collect the supernatants for cytokine analysis.

-

Cytokine Measurement: Quantify the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

NF-κB Activation Assay: For assessing NF-κB activation, lyse the cells after treatment, prepare nuclear extracts, and measure the amount of active NF-κB p65 using a transcription factor assay kit.

Conclusion and Future Directions

This compound is a highly valuable biomarker for the early detection and monitoring of chronic kidney disease. Its role, however, extends beyond that of a passive indicator of renal function. The accumulation of SDMA in CKD actively contributes to the underlying pathophysiology of the disease by promoting inflammation and oxidative stress. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the intricate roles of SDMA in CKD.

Future research should focus on elucidating the precise molecular mechanisms by which SDMA exerts its pro-inflammatory effects, including the identification of specific cell surface receptors and downstream signaling intermediates. A deeper understanding of the regulation and activity of AGXT2, the primary metabolizing enzyme for SDMA, could also open new avenues for therapeutic intervention. Ultimately, targeting the SDMA pathway may represent a novel strategy to mitigate inflammation, slow the progression of CKD, and reduce the associated cardiovascular burden.

References

- 1. NFkappaB-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Determination of Asymmetric and this compound in Serum from Patients with Chronic Kidney Disease: UPLC-MS/MS versus ELISA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of N-acetyl-L-cysteine on Cytokine Production by Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of two methods for dimethylarginines quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. researchgate.net [researchgate.net]

- 9. N-Acetylcysteine enhances the action of anti-inflammatory drugs as suppressors of prostaglandin production in monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of NF-κB signalling cascade by immunophilins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Renal Biomarker: Early Research on Symmetric Dimethylarginine in Urine

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Symmetric Dimethylarginine (SDMA) has emerged as a critical biomarker in renal medicine, valued for its sensitivity in detecting early declines in kidney function. While today's research predominantly focuses on serum SDMA and its clinical applications, the foundational work that first identified and characterized this molecule was conducted on urine samples. This technical guide delves into the core of this early research, providing a detailed look at the experimental protocols and quantitative data from the seminal studies that laid the groundwork for our modern understanding of SDMA. For researchers, scientists, and drug development professionals, this document aims to provide a comprehensive historical and technical perspective on the origins of SDMA analysis.

The Genesis of SDMA Research: The Seminal 1970 Study

In 1970, a landmark paper by Yasuo Kakimoto and Shigenori Akazawa, published in the Journal of Biological Chemistry, first reported the isolation and identification of what we now know as this compound (SDMA) from human urine.[1][2][3][4] This pioneering work was a significant step forward in understanding the metabolic pathways of methylated amino acids.

Quantitative Data from Early Research

The early investigations into urinary SDMA were primarily qualitative and focused on the isolation and identification of the compound. However, the 1970 study by Kakimoto and Akazawa did provide some of the first quantitative estimates of dimethylarginines in human urine. The concentrations of SDMA and its asymmetric counterpart (ADMA) were noted to be higher than that of arginine itself.

| Compound | Concentration in Human Urine (Kakimoto & Akazawa, 1970) |

| This compound (SDMA) | Higher than Arginine |

| Athis compound (ADMA) | Higher than Arginine |

It's important to note that these early quantitative assessments were based on the analytical techniques of the time and may differ from modern measurements. The significance of this early data lies in the initial recognition of SDMA as a naturally occurring and relatively abundant methylated amino acid in urine.

Experimental Protocols of the Era

The methodologies employed in the early 1970s for the analysis of amino acids in urine were foundational to the discovery of SDMA. These techniques, while less sophisticated than today's methods, were meticulously carried out.

Sample Preparation: Isolation of the Basic Amino Acid Fraction

-

Urine Collection: Collection of 24-hour urine samples from healthy individuals.

-

Initial Filtration/Clarification: Removal of particulate matter from the urine through filtration or centrifugation.

-

Acidification: Acidification of the urine to stabilize the amino acids and prevent bacterial growth.

-

Ion-Exchange Chromatography (Initial Separation): The clarified and acidified urine would be passed through a cation-exchange resin. The basic amino acids, including arginine and its methylated derivatives, would bind to the resin, while acidic and neutral amino acids and other urinary components would be washed away.

-

Elution of Basic Amino Acids: A change in the pH or ionic strength of the buffer would then be used to elute the bound basic amino acids from the column, creating a concentrated "aliphatic basic amino acid fraction."

Analytical Technique: Ion-Exchange Chromatography

The primary analytical technique used in the early 1970s for the separation of amino acids was ion-exchange chromatography. This method separates molecules based on their net charge.

Detailed Methodology:

-

Column: A glass column packed with a cation-exchange resin (e.g., sulfonated polystyrene resin). The exact dimensions and resin type would have been specified in the original publication.

-

Buffer System: A series of buffers with increasing pH and/or ionic strength would be used to sequentially elute the different amino acids from the column. The specific composition of these buffers was a critical aspect of achieving good separation.

-

Detection: The separated amino acids were detected after a post-column reaction with ninhydrin. Ninhydrin reacts with most amino acids to produce a purple-colored compound (Ruhemann's purple), which could be quantified using a spectrophotometer. The intensity of the color is proportional to the concentration of the amino acid.

-

Identification: The identification of each amino acid, including the novel dimethylarginines, was based on its elution time from the column compared to known standards.

Confirmatory Analysis

Following chromatographic separation, further analytical techniques were employed to confirm the identity of the newly discovered compounds:

-

Paper Chromatography: This was a common secondary chromatographic technique used to confirm the purity and identity of the isolated fractions.

-

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: These spectroscopic techniques were used to elucidate the chemical structure of the isolated compounds, confirming the presence of the methyl groups and their symmetric arrangement on the arginine backbone.

-

Chemical Synthesis: To definitively prove the identity of the isolated compound, the researchers synthesized N,N'-dimethylarginine in the laboratory and compared its chromatographic and spectroscopic properties to the compound isolated from urine. An exact match would confirm the structure.

Signaling Pathways and Experimental Workflows

The early research on urinary SDMA was primarily focused on its discovery and chemical characterization. The intricate signaling pathways and its role as a biomarker for glomerular filtration rate (GFR) were elucidated in later decades. However, the logical workflow of the initial discovery can be visualized.

Conclusion

The early research on this compound in urine samples, spearheaded by the work of Kakimoto and Akazawa, provides a fascinating glimpse into the meticulous process of scientific discovery. The application of ion-exchange chromatography, coupled with rigorous analytical chemistry, allowed for the identification of a molecule that would, decades later, become a cornerstone of renal function assessment. This foundational knowledge is not merely of historical interest; it underscores the importance of fundamental biochemical and analytical research in paving the way for significant clinical advancements. For today's researchers, understanding these origins can provide valuable context for the ongoing exploration of SDMA and other novel biomarkers in health and disease.

References

- 1. Analysis of plasma and urinary amino acids by ion-exchange column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chemical probes and methods for the study of protein arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. westminsterresearch.westminster.ac.uk [westminsterresearch.westminster.ac.uk]

The Cellular Symphony of Symmetric Dimethylarginine (SDMA) Production: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Symmetric dimethylarginine (SDMA) has emerged as a critical biomolecule, implicated in various physiological and pathological processes, most notably as a sensitive marker of renal function. The cellular production of SDMA is a finely tuned process, primarily orchestrated by the enzyme Protein Arginine Methyltransferase 5 (PRMT5). This technical guide provides a comprehensive exploration of the core cellular mechanisms governing SDMA synthesis, intended for researchers, scientists, and professionals in drug development. We delve into the enzymatic machinery, regulatory signaling pathways, and quantitative aspects of SDMA production, supplemented with detailed experimental protocols and visual representations of the key molecular interactions.

The Core Machinery of SDMA Synthesis

The synthesis of SDMA is a post-translational modification process. It begins with the methylation of arginine residues within proteins, followed by the release of free SDMA upon protein degradation.

The Key Enzyme: Protein Arginine Methyltransferase 5 (PRMT5)

The primary architect of symmetric dimethylation is Protein Arginine Methyltransferase 5 (PRMT5) , a type II protein arginine methyltransferase.[1][2] PRMT5 catalyzes the transfer of two methyl groups from the universal methyl donor S-adenosyl-L-methionine (SAM) to the two terminal guanidino nitrogen atoms of specific arginine residues within substrate proteins.[2][3] This results in the formation of ω-N G,N' G-symmetric dimethylarginine (sDMA).

PRMT5 rarely acts alone. Its catalytic activity is significantly enhanced when it forms a stable hetero-octameric complex with Methylosome Protein 50 (MEP50) , also known as WDR77.[2][3] MEP50 is a WD repeat-containing protein that stabilizes PRMT5 and is crucial for substrate recognition and the overall efficiency of the methylation process.[3]

The Methyl Donor: S-adenosyl-L-methionine (SAM)

The methyl groups transferred by PRMT5 are derived from S-adenosyl-L-methionine (SAM) , a critical cosubstrate in numerous cellular methylation reactions. The availability of SAM can, therefore, influence the rate of SDMA production. The cellular concentration of SAM is tightly regulated through the methionine cycle.

The Final Step: Proteolysis

Once arginine residues within proteins are symmetrically dimethylated, the modified proteins undergo normal cellular turnover. Proteolytic degradation of these proteins releases free this compound (SDMA) into the cytoplasm. From there, SDMA is transported out of the cell and into the bloodstream.

Quantitative Insights into SDMA Production

Understanding the quantitative aspects of the enzymatic reactions and the cellular concentrations of the molecules involved is crucial for appreciating the dynamics of SDMA production.

Enzyme Kinetics of PRMT5

The kinetic parameters of PRMT5 provide insight into its efficiency and substrate affinity. The following table summarizes key kinetic data for the human PRMT5:MEP50 complex with a histone H4 peptide substrate.

| Enzyme Complex | Substrate | Km (μM) | kcat (h-1) | kcat/Km (M-1s-1) |

| PRMT5:MEP50 | Histone H4 (1-21) peptide | 0.4 (± 0.1) | 20 (± 1) | 13,889 |

| PRMT5:MEP50 | S-adenosyl-L-methionine (SAM) | 0.2 (± 0.05) | 25 (± 2) | 34,722 |

Data adapted from Antonysamy et al., 2012.[3]

Cellular Concentrations of Key Molecules

The intracellular concentrations of substrates and the resulting product, SDMA, are critical determinants of the overall rate of synthesis.

| Molecule | Biological Matrix | Concentration Range |

| L-Arginine | Human Plasma | 53.1 - 129.7 μM |

| S-adenosyl-L-methionine (SAM) | Various Cell Lines | ~10 - 100 μM (highly variable and regulated) |

| This compound (SDMA) | Human Plasma (Healthy Adults) | 0.32 - 0.65 μM |

| This compound (SDMA) | Human Plasma (Chronic Kidney Disease) | Can be significantly elevated |

Data compiled from various sources.[4][5]

Signaling Pathways Regulating SDMA Production

The expression and activity of PRMT5 are not constitutive but are regulated by complex signaling networks, often in response to extracellular cues. This regulation provides a mechanism to control the rate of SDMA production in different cellular contexts.

B-Cell Receptor (BCR) Signaling Pathway

In B-cell lymphomas, B-cell receptor (BCR) signaling has been shown to upregulate PRMT5 expression. This occurs through two main branches:

-

In activated B-cell like (ABC) diffuse large B-cell lymphoma (DLBCL): Chronic active BCR signaling leads to the activation of Bruton's tyrosine kinase (BTK) and the subsequent activation of the NF-κB pathway, which in turn drives PRMT5 transcription.[6][7][8]

-

In both ABC and germinal center B-cell like (GCB) DLBCL: Tonic BCR signaling activates the PI3K-AKT pathway. Activated AKT phosphorylates and inactivates GSK3β, leading to the stabilization of the transcription factor MYC. MYC then binds to the PRMT5 promoter and enhances its expression.[6][7][8]

TGF-β Signaling Pathway

Transforming growth factor-beta (TGF-β) signaling, a key regulator of cell growth, differentiation, and invasion, also modulates PRMT5 expression and activity. Upon TGF-β stimulation, the receptor complex phosphorylates SMAD proteins. In the context of SDMA production, PRMT5 has been shown to interact with and methylate SMAD4 at arginine 361.[9][10] This methylation is critical for the formation of the SMAD complex and its nuclear translocation, thereby activating TGF-β target genes. Furthermore, TGF-β signaling can lead to an increase in PRMT5 expression, creating a feed-forward loop that enhances cancer cell invasion.[11]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of the human PRMT5:MEP50 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Plasma this compound reference limits from the Framingham Offspring Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PRMT5 is upregulated by B-cell receptor signaling and forms a positive-feedback loop with PI3K/AKT in lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. PRMT5 methylating SMAD4 activates TGF-β signaling and promotes colorectal cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A TGFβ-PRMT5-MEP50 axis regulates cancer cell invasion through histone H3 and H4 arginine methylation coupled transcriptional activation and repression - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Symmetric Dimethylarginine as an Emerging Uremic Toxin

Abstract

This compound (SDMA) has emerged as a critical uremic toxin and a highly sensitive biomarker for renal dysfunction. Initially considered an inert byproduct of protein metabolism, recent evidence has elucidated its significant pathophysiological roles in the progression of chronic kidney disease (CKD) and associated cardiovascular complications. This technical guide provides a comprehensive overview of SDMA, including its biochemical properties, metabolism, and pathological mechanisms. It details experimental protocols for the investigation of SDMA and presents key quantitative data in structured tables. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of SDMA's role as a therapeutic target and diagnostic marker.

Introduction

This compound (SDMA) is a naturally occurring amino acid derived from the post-translational methylation of arginine residues in proteins.[1][2] It is released into the bloodstream following protein degradation and is primarily eliminated from the body through renal excretion.[3][4] Consequently, in the setting of renal impairment, SDMA accumulates in the plasma and contributes to the uremic state. The European Uremic Toxin Work Group (EUTox) classifies SDMA as a uremic toxin.[1][2]

Unlike its structural isomer, athis compound (ADMA), SDMA is not a direct inhibitor of nitric oxide synthase (NOS).[1][5] However, it is not biologically inert and has been shown to exert detrimental effects through various mechanisms, including the induction of oxidative stress and inflammation, and contributing to endothelial dysfunction.[6][7] Clinically, SDMA has been identified as a more sensitive and earlier biomarker of declining glomerular filtration rate (GFR) compared to serum creatinine.[8][9][10] Its concentration in blood is less affected by muscle mass, making it a more reliable indicator of kidney function in a broader range of patients.[8][10] This guide will delve into the core aspects of SDMA as a uremic toxin, providing the necessary technical details for researchers and professionals in the field.

Biochemical Properties and Metabolism

SDMA is synthesized by a class of enzymes known as protein arginine methyltransferases (PRMTs), specifically type II PRMTs. These enzymes catalyze the transfer of methyl groups from S-adenosylmethionine to the guanidino nitrogen atoms of arginine residues within proteins. Following proteolysis, free SDMA is released into the circulation.[1] Elimination of SDMA is almost exclusively via renal clearance, where it is filtered by the glomerulus.[3][11] This pharmacokinetic profile underpins its utility as a biomarker of GFR.[8][12]

Table 1: Biochemical and Clinical Data for SDMA

| Parameter | Value/Range | Reference |

| Normal Plasma Concentration | 0.3 - 0.7 µmol/L | [1] |

| Plasma Concentration in ESRD | Can exceed 10-fold the normal concentration | [1] |

| Correlation with GFR (r-value) | -0.77 to -0.95 | [1][8] |

| Early Detection of CKD (vs. Creatinine) | Increases on average 9.5-17 months earlier | [8][10] |

| Sensitivity for CKD | High (can detect as little as 25% loss of GFR) | [9] |

| Specificity for Kidney Function | High (not significantly affected by muscle mass) | [8] |

Pathophysiological Role of SDMA in Uremia

Accumulated SDMA in uremia is far from benign. It actively contributes to the pathophysiology of CKD and its systemic complications, primarily through the induction of oxidative stress, inflammation, and endothelial dysfunction.

Oxidative Stress

SDMA has been demonstrated to increase the production of reactive oxygen species (ROS) in various cell types, including monocytes and endothelial cells.[6] This overproduction of ROS leads to a state of oxidative stress, a well-established hallmark of uremia that contributes to cellular damage and the progression of renal and cardiovascular diseases.[13][14][15][16]

Inflammation

SDMA promotes a pro-inflammatory state by stimulating the expression of inflammatory cytokines. In vitro studies have shown that SDMA can induce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in monocytes.[6] This effect is mediated, at least in part, through the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[6]

Endothelial Dysfunction

Endothelial dysfunction is a key contributor to the high cardiovascular morbidity and mortality in CKD patients. SDMA contributes to this by impairing endothelial nitric oxide (NO) bioavailability. While not a direct inhibitor of NOS, SDMA can indirectly reduce NO production by competing with L-arginine for cellular uptake via cationic amino acid transporters (CATs).[17] This reduced availability of the substrate for NOS, coupled with increased oxidative stress, leads to decreased NO levels and impaired endothelial function.[7]

Signaling Pathway of SDMA-Induced Endothelial Dysfunction

Caption: SDMA's contribution to endothelial dysfunction.

Experimental Protocols

This section outlines key experimental methodologies for studying the effects of SDMA.

Quantification of SDMA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for accurate quantification of SDMA in biological samples.[18]

Protocol Outline:

-

Sample Preparation:

-

Thaw plasma or serum samples on ice.

-

Precipitate proteins by adding a 3-5 fold excess of methanol containing a stable isotope-labeled internal standard (e.g., d6-SDMA).

-

Vortex and incubate at 4°C for 20 minutes to facilitate protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in the mobile phase.

-

-

LC Separation:

-

Use a hydrophilic interaction liquid chromatography (HILIC) column.

-

Employ a gradient elution with a mobile phase consisting of (A) an aqueous solution with a buffer (e.g., 10 mM ammonium formate with 0.1% formic acid) and (B) an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

-

MS/MS Detection:

-

Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Monitor the specific precursor-to-product ion transitions for SDMA and the internal standard using Multiple Reaction Monitoring (MRM).

-

Experimental Workflow for SDMA Quantification

Caption: Workflow for SDMA quantification by LC-MS/MS.

In Vitro Model of SDMA-Induced Endothelial Dysfunction

This protocol describes how to assess the impact of SDMA on endothelial cell function.

Protocol Outline:

-

Cell Culture:

-

Culture human umbilical vein endothelial cells (HUVECs) in appropriate endothelial growth medium.

-

Seed cells in multi-well plates and allow them to reach confluence.

-

-

SDMA Treatment:

-

Treat confluent HUVECs with varying concentrations of SDMA (e.g., 1-100 µM) for a specified duration (e.g., 24-48 hours).

-

Include a vehicle-treated control group.

-

-

Assessment of Endothelial Function:

-

Nitric Oxide Production: Measure NO production using the Griess assay for nitrite in the cell culture supernatant.

-

Oxidative Stress: Assess intracellular ROS production using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCF-DA).[17]

-

Inflammatory Marker Expression: Quantify the expression of genes like TNF-α and IL-6 using quantitative real-time PCR (qRT-PCR).

-

Animal Model of Uremia

To study the in vivo effects of SDMA, a model of chronic kidney disease is required. The 5/6 nephrectomy model in rats is a commonly used approach.

Protocol Outline:

-

Surgical Procedure:

-

Anesthetize the animal (e.g., Sprague-Dawley rat).

-

Perform a dorsal incision to expose the kidneys.

-

Ligate two of the three branches of the left renal artery, followed by the removal of the upper and lower thirds of the left kidney.

-

One week later, perform a right unilateral nephrectomy.

-

-

Post-Operative Care and Monitoring:

-

Provide appropriate analgesia and monitor the animal for recovery.

-

Monitor the development of uremia over several weeks by measuring serum creatinine, BUN, and SDMA levels.

-

-

Experimental Interventions and Analysis:

-

Once uremia is established, animals can be used for various studies, such as testing the efficacy of drugs aimed at lowering SDMA levels or mitigating its effects.

-

At the end of the study, tissues can be harvested for histological analysis and measurement of biomarkers of oxidative stress and inflammation.

-

Data Presentation

The following tables summarize key quantitative findings from studies on SDMA.

Table 2: Correlation of SDMA with Renal Function Markers

| Study Population | GFR Measurement Method | Correlation Coefficient (r) with SDMA | Reference |

| Healthy Children and Adolescents | eGFR (Schwartz formula) | -0.35 | [1] |

| Cats with CKD | Iohexol Clearance | -0.79 | [12] |

| Dogs with Hereditary Nephropathy | Iohexol Clearance | Strong negative correlation | [12] |

| Human Kidney Donors (post-nephrectomy) | N/A (change over time) | Significant increase within 6 hours | [8] |

Table 3: In Vitro Effects of SDMA

| Cell Type | SDMA Concentration | Outcome Measure | Result | Reference |

| Monocytes | 10 µM | TNF-α Expression | Increased | [6] |

| Monocytes | 10 µM | IL-6 Expression | Increased | [6] |

| Endothelial Cells | 100 µM | ROS Production | Increased | [6] |

| Endothelial Cells | 100 µM | NO Synthesis | Decreased (indirectly) |

Conclusion

This compound has transitioned from being considered an innocuous metabolic byproduct to a recognized uremic toxin with significant clinical implications. Its role in promoting oxidative stress, inflammation, and endothelial dysfunction underscores its contribution to the pathophysiology of chronic kidney disease and associated cardiovascular complications. The superior performance of SDMA as an early and reliable biomarker of declining renal function has already begun to change clinical practice in veterinary medicine and holds great promise for human medicine as well.[8][10] Further research into the precise molecular mechanisms of SDMA-induced toxicity will be crucial for the development of novel therapeutic strategies to mitigate its detrimental effects in patients with chronic kidney disease. This guide provides a foundational resource for scientists, researchers, and drug development professionals to advance our understanding and management of this important uremic toxin.

References

- 1. Associations between Endogenous Dimethylarginines and Renal Function in Healthy Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Is this compound superior to creatinine for assessing glomerular filtration rate for cats with kidney disease? | Veterinary Evidence [veterinaryevidence.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Engineering advanced in vitro models of endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxidative-Stress-Associated Proteostasis Disturbances and Increased DNA Damage in the Hippocampal Granule Cells of the Ts65Dn Model of Down Syndrome [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Estimation of Kidney Function and SDMA as a New Biomarker • MSPCA-Angell [mspca.org]

- 13. Urinary Uremic Toxin Signatures and the Metabolic Index of Gut Dysfunction (MIGD) in Autism Spectrum Disorder: A Stool-Phenotype-Stratified Analysis [mdpi.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Physiological Role of Protein Arginine Methyltransferases in Symmetric Dimethylarginine (SDMA) Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Symmetric dimethylarginine (SDMA) has emerged as a critical molecule in cellular physiology and a key biomarker in disease diagnostics, particularly in renal function assessment. The synthesis of SDMA is catalyzed by a specific class of enzymes known as Type II protein arginine methyltransferases (PRMTs). This technical guide provides a comprehensive overview of the physiological functions of these enzymes, primarily PRMT5 and PRMT9, in the biosynthesis of SDMA. We delve into their substrate specificity, the molecular mechanisms of catalysis, and their roles in fundamental cellular processes including signal transduction and RNA processing. This document also presents detailed experimental protocols for the assessment of PRMT activity and the quantification of SDMA, alongside a summary of key quantitative data. Furthermore, we provide visual representations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the complex roles of PRMTs in cellular homeostasis and disease.

Introduction to this compound (SDMA) and Type II PRMTs

Protein arginine methylation is a widespread post-translational modification that plays a crucial role in regulating protein function and cellular signaling. This process is catalyzed by a family of enzymes called protein arginine methyltransferases (PRMTs), which transfer a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues. Based on the position of the methyl group(s), PRMTs are classified into three types. Type I PRMTs catalyze the formation of athis compound (ADMA), while Type II PRMTs are responsible for the synthesis of this compound (SDMA). Type III PRMTs, such as PRMT7, are primarily responsible for monomethylarginine (MMA) formation, although there has been some debate about PRMT7's role in SDMA synthesis.[1]

SDMA is generated when two methyl groups are added to the two terminal nitrogen atoms of an arginine residue.[2] It is released into the cytoplasm upon the degradation of methylated proteins and is primarily cleared from the body through renal excretion.[3][4] This characteristic has led to its increasing use as a sensitive biomarker for kidney function.[3][5] Beyond its role as a biomarker, SDMA is implicated in various physiological and pathological processes, including the regulation of nitric oxide synthesis and cardiovascular health.[6]

The primary enzymes responsible for SDMA synthesis in mammals are PRMT5 and PRMT9.[2]

The Key Players in SDMA Synthesis: PRMT5 and PRMT9

PRMT5: The Major SDMA Synthesizing Enzyme

PRMT5 is the principal enzyme responsible for the majority of SDMA formation in mammals. It functions as part of a larger complex, most notably with the methylosome protein 50 (MEP50), also known as WDR77. This interaction is crucial for PRMT5's enzymatic activity and substrate recognition. The PRMT5/MEP50 complex is a hetero-octamer that plays a vital role in a multitude of cellular processes.[7]

Substrates and Physiological Functions:

The substrates of PRMT5 are diverse and are involved in various critical cellular functions:

-

Spliceosome Assembly and Function: PRMT5 methylates several components of the spliceosome, including Sm proteins (SmB/B', SmD1, and SmD3).[8][9] This methylation is essential for the proper assembly of small nuclear ribonucleoproteins (snRNPs), which are core components of the spliceosome. Dysregulation of this process can lead to aberrant alternative splicing, a hallmark of many diseases, including cancer.[1][9]

-

Signal Transduction: PRMT5 has been shown to methylate key signaling proteins, thereby modulating their activity. A notable example is the methylation of AKT1, a central kinase in the PI3K/AKT signaling pathway that governs cell growth, proliferation, and survival. PRMT5-mediated methylation of AKT1 at arginine 15 is required for its translocation to the plasma membrane and subsequent activation.[10][11][12][13][14]

-

Transcriptional Regulation: PRMT5 can also methylate histones, specifically arginine 3 of histone H4 (H4R3) and arginine 8 of histone H3 (H3R8). The symmetric dimethylation of H4R3 is generally associated with transcriptional repression and has been linked to the recruitment of other repressive epigenetic modifiers, including DNA methyltransferases (DNMTs).[15][16]

PRMT9: A More Specific SDMA Synthesizing Enzyme

PRMT9, also known as F-box only protein 11 (FBXO11), is another Type II PRMT that catalyzes the formation of SDMA. Unlike the more promiscuous PRMT5, PRMT9 exhibits a much narrower substrate specificity.[10][17]

Substrates and Physiological Functions:

The primary and best-characterized substrate of PRMT9 is the splicing factor 3b subunit 2 (SF3B2), a component of the U2 snRNP.[18][19] The methylation of SF3B2 by PRMT9 at arginine 508 is crucial for the regulation of alternative splicing.[19] This highlights a specialized role for PRMT9 in fine-tuning gene expression at the post-transcriptional level. The functional consequences of PRMT9-mediated methylation are an active area of research, with potential implications in neuronal development and disease.[18]

Data Presentation: Quantitative Insights into PRMT Activity and SDMA Levels

Understanding the quantitative aspects of PRMT function and SDMA levels is crucial for researchers and drug development professionals. The following tables summarize key quantitative data available in the literature.

| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Xenopus laevis PRMT5-MEP50 | Histone H2A (1-20) peptide | 1.9 ± 0.3 | 0.0018 ± 0.0001 | 947 | [20] |

| Xenopus laevis PRMT5-MEP50 | Histone H4 (1-21) peptide | 2.5 ± 0.4 | 0.0015 ± 0.0001 | 600 | [20] |

| Caenorhabditis elegans PRMT5 | AcH4-21 peptide | 10.9 ± 1.2 | 0.00086 ± 0.00003 | 79 | [17] |

| Human PRMT5-MEP50 complex | AcH4-21 peptide | 2.1 ± 0.3 | 0.0017 ± 0.0001 | 810 | [17] |

Table 1: Kinetic Parameters of PRMT5. This table presents the Michaelis-Menten constant (K_m), catalytic rate constant (k_cat), and catalytic efficiency (k_cat/K_m) for PRMT5 with some of its key substrates. Note: Kinetic data for PRMT9 is currently limited in the literature.

| Analyte | Matrix | Normal Range | Pathological Range (e.g., Renal Insufficiency) | Reference |

| SDMA | Human Plasma | 0.32 - 0.65 μM | > 0.7 μM | [8] |

| SDMA | Human Serum | 73 - 135 ng/mL | > 140 ng/mL | [6] |

| SDMA | Canine/Feline Serum | < 14 µg/dL | > 14 µg/dL | [4][21] |

Table 2: Physiological and Pathological Concentrations of SDMA. This table provides an overview of the typical concentration ranges of SDMA in different biological matrices under normal and pathological conditions.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in signaling pathways and the steps involved in experimental procedures is essential for a clear understanding. The following diagrams were generated using the Graphviz DOT language.

Signaling Pathways

Figure 1: PRMT5-mediated AKT Signaling Pathway. This diagram illustrates the role of PRMT5 in the activation of the AKT signaling pathway, leading to the regulation of downstream cellular processes.

Figure 2: Role of PRMT5 in Spliceosome Assembly. This diagram depicts the critical function of PRMT5 in the methylation of Sm proteins, a key step in the biogenesis of snRNPs and the assembly of the spliceosome.

Experimental Workflows

Figure 3: In Vitro Radioactive Methylation Assay Workflow. This flowchart outlines the key steps involved in a typical in vitro methylation assay using a radioactive methyl donor to assess PRMT activity.

Figure 4: LC-MS/MS Workflow for SDMA Quantification. This diagram illustrates the sequential steps for the quantitative analysis of SDMA in biological fluids using liquid chromatography-tandem mass spectrometry.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Radioactive PRMT Methylation Assay[2][22][23]

This protocol describes a standard method to measure the activity of PRMTs using a radioactive methyl donor.

Materials:

-

Purified recombinant PRMT enzyme (e.g., PRMT5/MEP50 complex)

-

Substrate protein or peptide (e.g., Histone H4, GST-GAR)

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

Methylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Scintillation fluid or phosphor screen

-

Autoradiography film or phosphorimager

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components on ice:

-

Methylation buffer

-

Substrate protein/peptide (e.g., 1-5 µg)

-

Purified PRMT enzyme (e.g., 100-500 ng)

-

[³H]-SAM (e.g., 1 µCi)

-

Make up the final volume with nuclease-free water.

-

-

Initiate Reaction: Start the methylation reaction by adding the enzyme to the mixture.

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

SDS-PAGE: Separate the reaction products by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Detection:

-

For autoradiography, expose the membrane to X-ray film at -80°C.

-

For phosphorimaging, expose the membrane to a phosphor screen and scan using a phosphorimager.

-

-

Quantification: Quantify the amount of incorporated radioactivity in the substrate band using densitometry or scintillation counting.

Quantification of SDMA in Plasma by LC-MS/MS[24][25][26][27]

This protocol provides a general workflow for the sensitive and specific quantification of SDMA in plasma samples.

Materials:

-

Plasma samples

-

Internal standard (IS) (e.g., deuterated SDMA, d7-SDMA)

-

Protein precipitation solvent (e.g., methanol with 0.1% formic acid)

-

LC-MS/MS system equipped with a HILIC column

-

Mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid)

Procedure:

-

Sample Preparation:

-

To a 50 µL plasma sample, add 50 µL of the internal standard solution.

-

Add 200 µL of ice-cold protein precipitation solvent.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the prepared sample onto the HILIC column.

-

Separate SDMA and the internal standard using a gradient elution with the mobile phases.

-

Detect and quantify SDMA and the internal standard using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for SDMA and the IS should be optimized for the instrument used.

-

-

Data Analysis:

-

Integrate the peak areas of the chromatograms for SDMA and the internal standard.

-

Generate a calibration curve using standards of known SDMA concentrations.

-

Calculate the concentration of SDMA in the plasma samples by comparing their peak area ratios (analyte/IS) to the calibration curve.

-

Western Blot Analysis for Symmetrically Dimethylated Proteins[28][29][30][31]

This protocol outlines the steps for detecting proteins containing the this compound mark.

Materials:

-

Cell or tissue lysates

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody specific for this compound (e.g., anti-SDMA antibody)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Prepare protein lysates from cells or tissues using a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

-

SDS-PAGE: Load equal amounts of protein per lane and separate them by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-SDMA primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Conclusion

The synthesis of this compound by Type II protein arginine methyltransferases, particularly PRMT5 and PRMT9, is a fundamental post-translational modification with far-reaching implications for cellular function. From the intricate regulation of gene expression through splicing and histone modification to the modulation of critical signaling pathways, these enzymes play a pivotal role in maintaining cellular homeostasis. The growing body of evidence linking dysregulated PRMT activity and aberrant SDMA levels to various diseases, including cancer and renal dysfunction, underscores their importance as therapeutic targets and diagnostic markers. This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of the physiological functions of PRMTs in SDMA synthesis, along with practical experimental protocols and quantitative data to aid in future research and development efforts in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. PRMT5 promotes symmetric dimethylation of RNA processing proteins and modulates activated T cell alternative splicing and Ca2+/NFAT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. idexxbioanalytics.com [idexxbioanalytics.com]

- 4. Estimation of Kidney Function and SDMA as a New Biomarker • MSPCA-Angell [mspca.org]

- 5. eclinpath.com [eclinpath.com]

- 6. SDMA - Heart and Muscle Health - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. JCI - Welcome [jci.org]

- 8. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The PRMT5-splicing axis is a critical oncogenic vulnerability that regulates detained intron splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "PRMT5 activates AKT via methylation to promote tumor metastasis." by Lei Huang, Xiao-Ou Zhang et al. [jdc.jefferson.edu]

- 11. researchgate.net [researchgate.net]

- 12. PRMT5 orchestrates EGFR and AKT networks to activate NFκB and promote EMT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PRMT5-mediated methylation of histone H4R3 recruits DNMT3A, coupling histone and DNA methylation in gene silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PRMT5-mediated histone H4 arginine-3 symmetrical dimethylation marks chromatin at G + C-rich regions of the mouse genome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. GSE212192 - PRMT9-catalyzed SF3B2 methylation regulates RNA splicing and synapse development - OmicsDI [omicsdi.org]

- 19. GSE212192 - PRMT9-catalyzed SF3B2 methylation regulates RNA splicing and synapse development | Gemma [gemma.msl.ubc.ca]

- 20. researchgate.net [researchgate.net]

- 21. idexx.co.uk [idexx.co.uk]

Methodological & Application

Application Note: Quantification of Symmetric Dimethylarginine (SDMA) in Human Plasma using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Symmetric Dimethylarginine (SDMA) is a methylated analogue of the amino acid arginine and is generated during protein turnover. It is eliminated from the body primarily through renal excretion. Consequently, plasma SDMA concentrations serve as a valuable biomarker for assessing renal function. Elevated levels of SDMA are associated with a decline in the glomerular filtration rate (GFR) and have been implicated in various pathological conditions, including chronic kidney disease (CKD) and cardiovascular diseases. Unlike its isomer, athis compound (ADMA), SDMA does not directly inhibit nitric oxide synthase (NOS). However, it can compete with arginine for cellular uptake via cationic amino acid transporters, potentially affecting nitric oxide (NO) bioavailability indirectly.[1][2] Accurate and precise quantification of SDMA in human plasma is therefore crucial for clinical research and drug development. This document provides a detailed protocol for the determination of SDMA in human plasma using a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection.

Signaling Pathway and Clinical Relevance

SDMA is intricately linked to the nitric oxide (NO) signaling pathway. While not a direct inhibitor of nitric oxide synthase (NOS) like its isomer ADMA, SDMA can indirectly influence NO production by competing with L-arginine for transport into cells via the y+ transporter system.[2][3] Reduced intracellular L-arginine availability can limit the substrate for NOS, thereby potentially decreasing NO synthesis. A diminished NO bioavailability is associated with endothelial dysfunction, a key factor in the pathogenesis of cardiovascular diseases. The primary clinical relevance of SDMA lies in its role as a biomarker for renal function, as its clearance is highly dependent on glomerular filtration.[4]

Experimental Protocol

This protocol details an HPLC method with pre-column derivatization and fluorescence detection for the quantification of SDMA in human plasma.

Materials and Reagents

-

This compound (SDMA) standard

-

Athis compound (ADMA) standard

-

L-Arginine standard

-

Internal Standard (IS), e.g., Monomethyl-L-arginine (L-NMMA) or a deuterated SDMA

-

Trichloroacetic acid (TCA)

-

Ortho-phthalaldehyde (OPA)

-

3-Mercaptopropionic acid (3-MPA)

-

Borate buffer

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Human plasma (collected in EDTA or heparin tubes)

Equipment

-

HPLC system with a fluorescence detector (FLD)

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Centrifuge

-

Vortex mixer

-

Pipettes and tips

-

Autosampler vials

Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the internal standard solution.

-

For protein precipitation, add 200 µL of 10% (w/v) aqueous trichloroacetic acid (TCA).

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for the derivatization step.

Pre-column Derivatization

-

Prepare the OPA derivatizing reagent by mixing OPA and 3-MPA in borate buffer. This reagent should be prepared fresh daily.

-

In an autosampler vial, mix 50 µL of the supernatant from the sample preparation step with 50 µL of the OPA reagent.

-

Allow the reaction to proceed for exactly 2 minutes at room temperature before injection into the HPLC system.

HPLC-FLD Conditions

| Parameter | Setting |

| Column | Reversed-phase C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Phosphate buffer (e.g., 25 mM, pH 6.8) |